molecular formula C5H3BrCl2N2O2 B3033844 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetic acid CAS No. 1219585-83-7

2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetic acid

Cat. No. B3033844
CAS RN: 1219585-83-7
M. Wt: 273.9 g/mol
InChI Key: YAKIREHIYMFEBW-UHFFFAOYSA-N
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Description

The compound "2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetic acid" is not directly mentioned in the provided papers. However, the papers do discuss various imidazole derivatives and their synthesis, which can provide insights into the general class of compounds to which the target molecule belongs. Imidazole derivatives are known for their wide range of applications, including their use in pharmaceuticals and as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through multi-component reactions, as demonstrated in the preparation of 2,4,5-trisubstituted imidazoles using a "green" ionic liquid catalyst under microwave irradiation . This method emphasizes cost-effectiveness, energy efficiency, and the avoidance of organic solvents. Although the target molecule is not synthesized in the papers, similar strategies could potentially be applied to its synthesis.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be determined using techniques such as X-ray crystallography. For instance, the stereochemical structure of a related compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was unambiguously determined by this method . This suggests that the molecular structure of the target compound could also be analyzed using X-ray crystallography to gain detailed insights into its geometry and stereochemistry.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including halogenation. For example, chlorination and bromination of imidazo[4,5-b]pyridin-2-one derivatives in acetic acid have been shown to lead to the formation of dichloro and dibromo derivatives . This indicates that the target molecule, which contains bromo and chloro substituents, might be synthesized through similar halogenation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary widely. Coordination polymers of 2-(1H-imidazol-1-yl) acetic acid have been synthesized and characterized, revealing different structural architectures and luminescence properties . Although the exact properties of "2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetic acid" are not provided, it can be inferred that its properties would be influenced by the presence of halogen substituents and the imidazole ring.

Scientific Research Applications

Halogenation Studies

Imidazole derivatives, including compounds similar to 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetic acid, have been extensively studied in halogenation reactions. For example, Yutilov et al. (2005) explored the chlorination and bromination of various imidazole derivatives, revealing insights into the formation of dihalogenated imidazoles under specific conditions (Yutilov, Lopatinskaya, Smolyar, & Gres’ko, 2005). Additionally, Yutilov et al. (2005) investigated the pathways of halogenation in different acetic acid concentrations, further understanding the role of solvent concentration in the halogenation of imidazole derivatives (Yutilov, Lopatinskaya, Smolyar, & Gres’ko, 2005).

Synthesis and Characterization

Research by Gan and Tang (2011) focused on synthesizing novel imidazole derivatives and studying their structural properties. This includes the study of coordination modes in imidazole-based compounds, which is relevant to understanding the chemical behavior of 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetic acid (Gan & Tang, 2011).

Molecular Interactions and Properties

The study of molecular rearrangements and interactions in imidazole derivatives, as researched by Klásek, Lyčka, and Holčapek (2007), contributes to understanding the reactivity and potential applications of compounds like 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetic acid (Klásek, Lyčka, & Holčapek, 2007).

Antimicrobial Activity

The synthesis and evaluation of imidazole derivatives for antimicrobial activity, as studied by Sharma et al. (2017), indicate the potential of imidazole compounds, including those similar to 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetic acid, in developing new antimicrobial agents (Sharma, Sharma, Singh, Kaur, Srivastava, & Ishar, 2017).

Advanced Material Studies

The research on the chromotropic properties of imidazole derivatives by Sakaino (1983) provides insights into the potential use of these compounds in material science, particularly in developing materials with unique optical properties (Sakaino, 1983).

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are known to interact with various biological receptors, including angiotensin II and thromboxane A2 , which play crucial roles in blood pressure regulation and platelet aggregation, respectively .

Mode of Action

Imidazole derivatives are known for their diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest a complex interaction with various cellular targets leading to multiple downstream effects.

Biochemical Pathways

Given the broad range of biological activities of imidazole derivatives , it can be inferred that this compound may interact with multiple pathways, leading to diverse downstream effects.

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents , which can influence their bioavailability and distribution in the body.

Result of Action

Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of imidazole compounds .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the future research directions might include the development of new imidazole derivatives with improved pharmacological activities.

properties

IUPAC Name

2-(2-bromo-4,5-dichloroimidazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrCl2N2O2/c6-5-9-3(7)4(8)10(5)1-2(11)12/h1H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKIREHIYMFEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N1C(=C(N=C1Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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